

A Comparative Guide to the Pharmacokinetics of RIPK1 Inhibitors

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Compound of Interest

Compound Name: *Ripk1-IN-13*

Cat. No.: *B11183023*

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The Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target in a range of inflammatory diseases, neurodegenerative disorders, and other conditions driven by necroptotic cell death. The development of small molecule inhibitors targeting RIPK1 is a rapidly advancing field. This guide provides a comparative analysis of the pharmacokinetic profiles of several key RIPK1 inhibitors, offering a valuable resource for researchers and drug development professionals. While specific data for a compound designated "**Ripk1-IN-13**" is not publicly available, this guide focuses on well-characterized inhibitors with published pharmacokinetic data.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for selected RIPK1 inhibitors in humans, providing a snapshot of their absorption, distribution, metabolism, and excretion (ADME) properties.

Parameter	GSK298277 2	SAR443060 (DNL747)	SIR2446M	SIR9900	Necrostatin -1 (Rat)
Cmax (Maximum Concentration)	Dose- proportional increase	Dose- proportional increase	Dose- proportional increase	Dose- proportional increase	648 µg/L (oral)
Tmax (Time to Cmax)	1.5 - 2.5 hours[1]	~4 hours	Not specified	3.0 - 4.0 hours[2]	1 hour (oral)
Half-life (t _{1/2})	~2 - 6 hours[1]	9.7 - 11.4 hours[3]	11 - 19 hours[4]	31.9 - 37.8 hours[2]	1.2 hours (oral)
AUC (Area Under the Curve)	Dose- proportional increase	Dose- proportional increase	No major deviations from dose proportionality	Dose- proportional increase	Not specified
Bioavailability	Not specified	Orally bioavailable[3]	Not specified	Not specified	54.8%
Dosing Regimen (Clinical Trial)	Single and repeat oral doses (up to 120 mg BID) [1][5]	Single and multiple oral doses	Single (3-600 mg) and multiple (5- 400 mg for 10 days) oral doses[4]	Single (3-200 mg) and multiple (3-60 mg for 10 days) oral doses[2]	5 mg/kg (oral)
Food Effect	Minimal[1]	Not specified	Mildly reduced exposure with a high-fat meal (not clinically significant)[4] [6]	No appreciable food effect[2]	Not specified

CNS Penetration	Not specified	CNS-penetrant[3]	Not specified	CNS-penetrant (CSF to unbound plasma ratio of 1.15)[2]	Not specified
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Experimental Protocols

The pharmacokinetic parameters presented above were determined through rigorous clinical and preclinical studies. Below are generalized methodologies employed in these assessments.

Human Pharmacokinetic Studies (GSK2982772, SAR443060, SIR2446M, SIR9900):

- Study Design: Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies in healthy volunteers.[1][2][4][5]
- Dosing: Oral administration of the inhibitor or placebo in fasted or fed states.
- Sample Collection: Serial blood samples were collected at predefined time points post-dose. In some studies, cerebrospinal fluid (CSF) was also collected to assess CNS penetration.[2]
- Bioanalysis: Plasma and/or CSF concentrations of the drug were quantified using validated analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life.

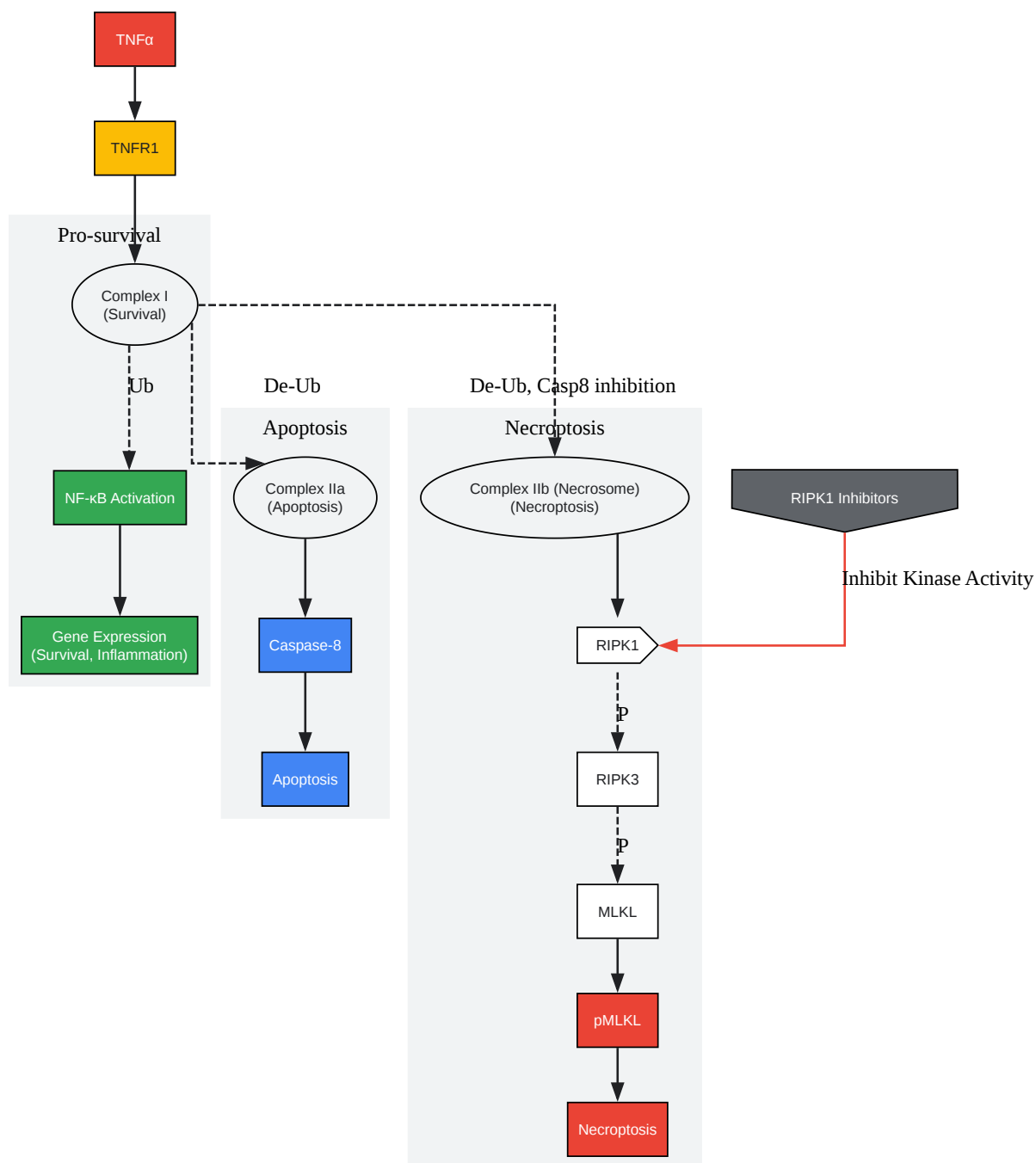
Preclinical Pharmacokinetic Study (Necrostatin-1 in Rats):

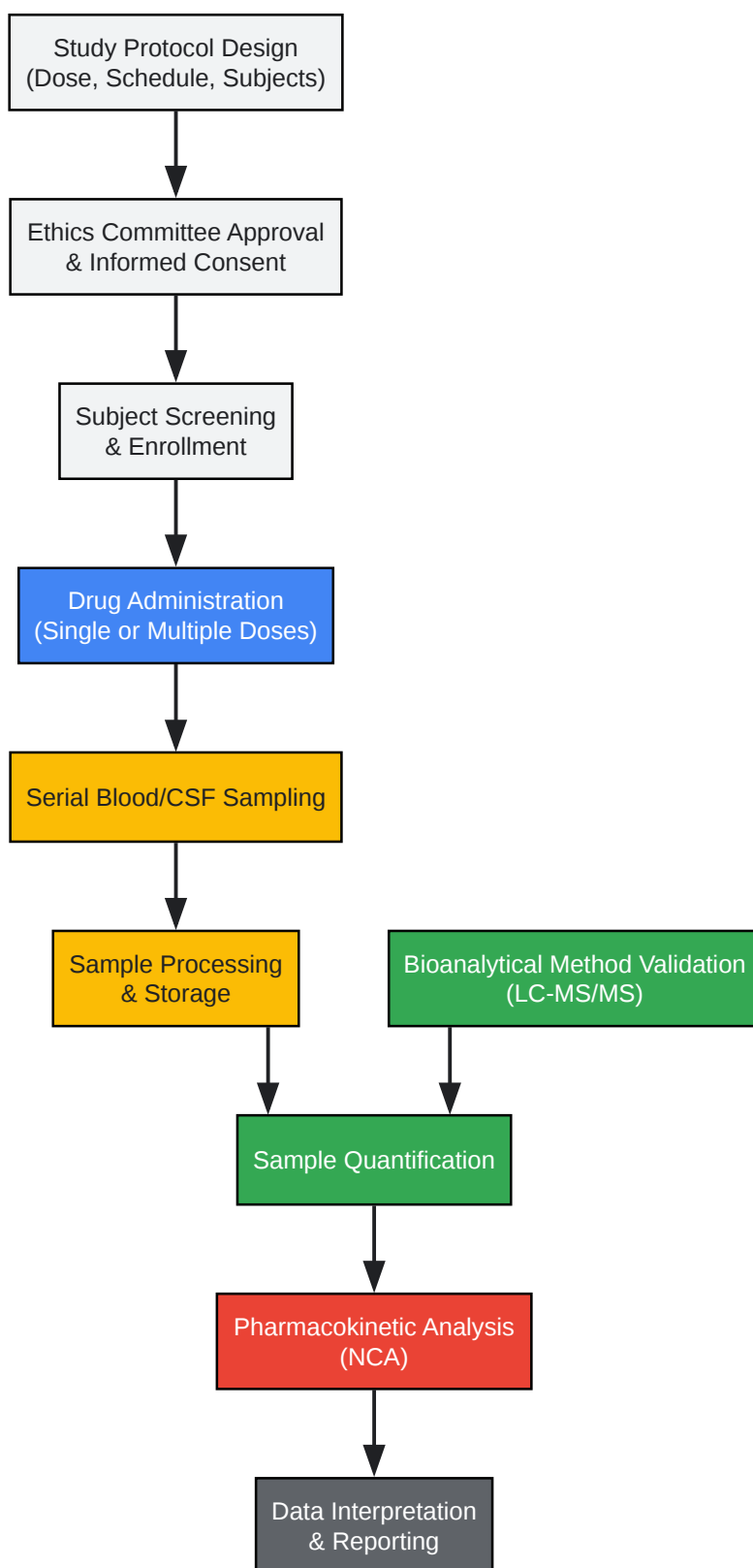
- Study Design: Male Sprague-Dawley rats were administered Necrostatin-1 via intravenous (IV) and oral (PO) routes.
- Dosing: A single dose of 5 mg/kg was administered for both routes.
- Sample Collection: Blood samples were collected at various time points after administration.

- Bioanalysis: Plasma concentrations of Necrostatin-1 were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: A two-compartment model was used to fit the concentration-time profile and calculate pharmacokinetic parameters, including bioavailability.

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating both cell survival and cell death pathways, highlighting the points of intervention for RIPK1 inhibitors.





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